molecular formula C14H19N3O B3106775 1-[2-(1H-indol-3-yl)ethyl]-3-propylurea CAS No. 16036-25-2

1-[2-(1H-indol-3-yl)ethyl]-3-propylurea

Cat. No. B3106775
CAS RN: 16036-25-2
M. Wt: 245.32 g/mol
InChI Key: WTIASEFLGMEIDF-UHFFFAOYSA-N
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Description

Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole compounds are widely distributed in the natural environment and can be produced by a variety of bacteria . As for the “1-[2-(1H-indol-3-yl)ethyl]-3-propylurea” part, urea is an organic compound with two amine groups joined by a carbonyl functional group. It plays an important role in many biological processes, including protein synthesis .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, indole compounds can be synthesized using Fischer indole synthesis, a chemical reaction that produces the indole ring from phenylhydrazine and an aldehyde or ketone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the properties of similar compounds .

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Indole-based Scaffolds

Research has shown the development of novel indole-based oxadiazole scaffolds with potential as urease inhibitors. These compounds were evaluated for their in vitro inhibitory potential, showing promise as therapeutic agents in drug design programs (Nazir et al., 2018).

Hydroamination Reactions

Another study explored hydroamination reactions involving tetrahydroindoles, leading to the synthesis of amino derivatives of indole. This demonstrates the versatility of indole derivatives in organic synthesis and their potential applications in developing new chemical entities (Sobenina et al., 2010).

Material Science and Pharmacological Applications

Antimicrobial Activity

Indole derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting the potential of these compounds in addressing bacterial and fungal infections. For instance, some substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides were screened for antimicrobial activity, showing promising results (Prasad, 2017).

Anticancer Properties

Research into indole-based chalcones has investigated their structural characteristics and theoretical analysis, with some compounds exhibiting antiproliferative activity against human tumor cell lines. This suggests the potential of indole derivatives in cancer therapy (Badria et al., 2019).

Future Directions

The future directions of research would depend on the properties and potential applications of “1-[2-(1H-indol-3-yl)ethyl]-3-propylurea”. Given the prevalence of indole in biologically active compounds, it could be an area of interest in medicinal chemistry .

properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-8-15-14(18)16-9-7-11-10-17-13-6-4-3-5-12(11)13/h3-6,10,17H,2,7-9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIASEFLGMEIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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